(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
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Overview
Description
(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a methyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, hydroxyl groups, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted benzoxazine compounds .
Scientific Research Applications
(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Shares a similar benzoxazine structure but differs in the position of the acetic acid moiety.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains additional hydroxyl and methoxy groups, which confer different chemical properties.
Uniqueness
(7-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
876660-87-6 |
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Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-6-2-3-7-8(4-6)16-9(5-10(13)14)11(15)12-7/h2-4,9H,5H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
NTIRLAWRTSRLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)CC(=O)O |
Origin of Product |
United States |
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